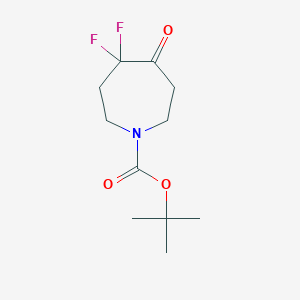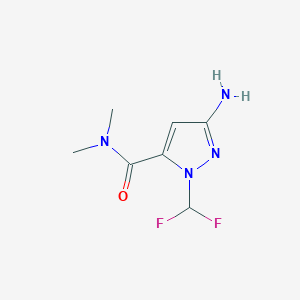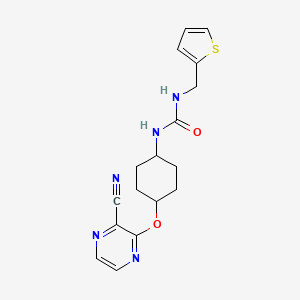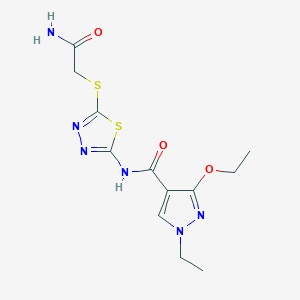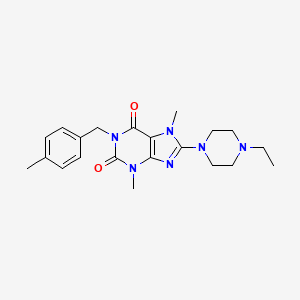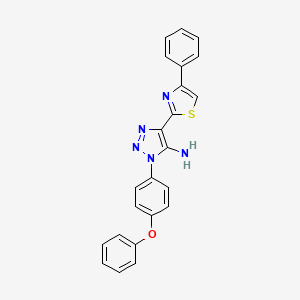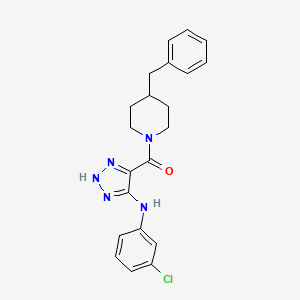
(4-苄基哌啶-1-基)(5-((3-氯苯基)氨基)-1H-1,2,3-三唑-4-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22ClN5O and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality (4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Treatment
The compound has shown potential as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Studies have indicated that derivatives of this compound exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . This suggests its potential application in developing new cancer therapies.
Antimicrobial Activity
Pyrimidine scaffolds, which are part of the compound’s structure, have been associated with antimicrobial properties. They have been synthesized and tested against various bacterial and fungal strains, showing promising activity comparable to standard drugs . This indicates the compound’s potential use in creating new antimicrobial agents to combat resistant pathogens.
Enzymatic Inhibition
The compound’s ability to inhibit CDK2 also suggests its use in enzymatic studies. By understanding how it inhibits CDK2, researchers can gain insights into the enzyme’s function and potentially discover new regulatory mechanisms within the cell cycle .
Molecular Modeling
The compound’s structure can be used in molecular modeling investigations to understand its interaction with biological targets like CDK2. This can aid in the design of more potent derivatives with improved specificity and efficacy for therapeutic applications .
Cell Cycle Analysis
Research has shown that the compound can cause alterations in cell cycle progression. This application is crucial in understanding the mechanisms of cell division and identifying potential checkpoints for therapeutic intervention .
Apoptosis Induction
The compound has been selected for further investigations due to its potent dual activity against cancer cell lines and CDK2. It has been shown to induce apoptosis within cancer cells, which is a desirable effect for cancer treatments aiming to eliminate malignant cells .
Drug Design and Development
The structural features of the compound make it a valuable scaffold for drug design. Its interactions with CDK2 can be studied to develop new drugs that can selectively target cancer cells without affecting normal cells .
Pharmacological Research
Given its diverse biological activities, the compound can be used in pharmacological research to explore its effects on different biological pathways. This can lead to the discovery of novel pharmacological agents with multiple therapeutic applications .
属性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-(3-chloroanilino)-2H-triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O/c22-17-7-4-8-18(14-17)23-20-19(24-26-25-20)21(28)27-11-9-16(10-12-27)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQURINLQZYYJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)
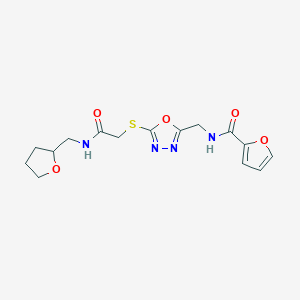
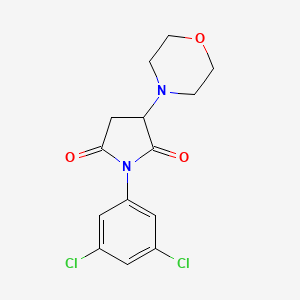
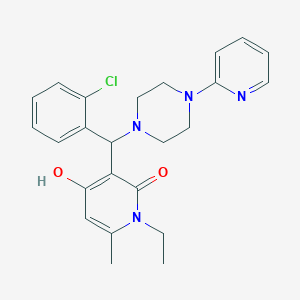
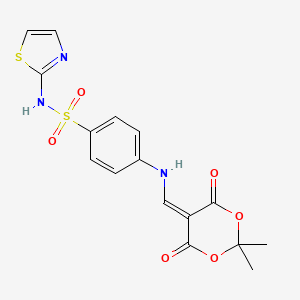
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

